异钩吻茶碱

描述

Isorhynchophylline is a plant alkaloid isolated from Uncaria species with therapeutic potential for cardiovascular and central nervous system diseases . The antihypertensive effect of isorhynchophylline was first observed in 1989, which was strongly linked to the traditional use of Uncaria species .

Synthesis Analysis

A collective formal synthesis approach to bioactive oxindole alkaloids, including isorhynchophylline, is completed in a protecting-group free manner . The notable feature of the synthesis is the application of two one-pot, sequential transformations .

Molecular Structure Analysis

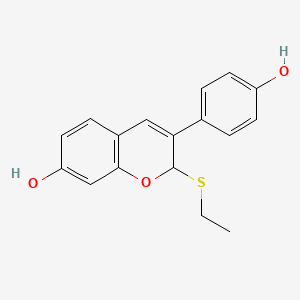

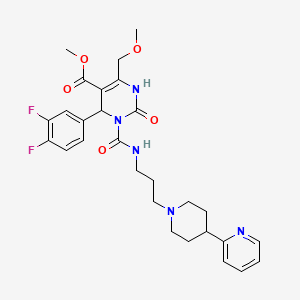

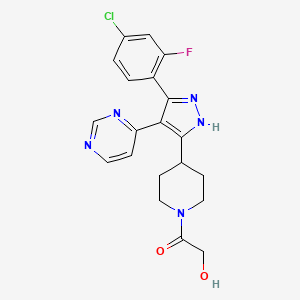

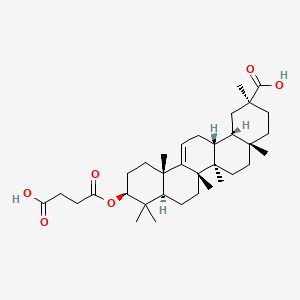

Isorhynchophylline has a molecular formula of C22H28N2O4 . Its average mass is 384.469 Da and its monoisotopic mass is 384.204895 Da .

Chemical Reactions Analysis

Isorhynchophylline has been found to have effects on neurotransmitter imbalance in the hypothalamus and inhibiting the overactivation of the renin-angiotensin system and sympathetic nerve system . It has also been found to improve corticosterone-induced in vivo LTP impairment significantly .

Physical And Chemical Properties Analysis

Isorhynchophylline has a density of 1.2±0.1 g/cm3, a boiling point of 560.8±50.0 °C at 760 mmHg, and a flash point of 293.0±30.1 °C . It has 6 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .

科学研究应用

Treatment of Acute Lung Injury (ALI)

IRN has shown promise in the treatment of ALI, a condition characterized by inflammation concentrated in the lungs. A study demonstrated that IRN could act on integrin αM to reduce neutrophil recruitment, thereby producing anti-inflammatory effects. It may also suppress neutrophil migration through the leukocyte transendothelial migration pathway. Treatment with IRN in experimental models led to tissue repair, improved lung tissue pathology, and reduced lung inflammation .

Anti-Cancer Properties

Research indicates that IRN has significant anti-cancer activities, particularly against human hepatocellular carcinoma cells. It induces apoptosis and exhibits anti-metastatic effects by modulating diverse cell signaling cascades. The compound was found to down-regulate proteins that mediate cell proliferation, survival, metastasis, and angiogenesis .

Cardiovascular Disease Management

IRN possesses anti-inflammatory and antioxidant activities that are beneficial in managing cardiovascular diseases. It can modulate the expression of proteins involved in pathological processes, induce macrophage polarization towards the M2 type, alleviate inflammation, and repair damaged tissues .

Neuroprotective Effects

The neuroprotective effects of IRN are well-documented. It has been reported to exert significant antihypertensive effects, which are crucial in the management of central nervous system disorders. This includes protection against neuronal damage and support in cognitive functions .

Anti-Inflammatory and Antioxidant Activities

Apart from its application in cardiovascular and lung diseases, IRN’s anti-inflammatory and antioxidant properties make it a candidate for treating a range of inflammatory disorders. These properties help in neutralizing free radicals and reducing oxidative stress in cells .

Immune System Modulation

IRN’s ability to induce macrophage polarization and affect neutrophil recruitment points to its capacity to modulate the immune system. This could have implications for autoimmune diseases and inflammatory conditions .

Antihypertensive Applications

Lastly, the antihypertensive effects of IRN are significant for patients with high blood pressure. By influencing vascular resistance and cardiac output, IRN could be a valuable addition to the treatment of hypertension .

作用机制

Target of Action

Isorhynchophylline (IRN) is an active pharmacological component of Uncaria rhynchophylla . It primarily targets vascular endothelial cells and N-methyl-D-aspartic acid (NMDA) receptors . These targets play crucial roles in maintaining vascular health and regulating emotional and cognitive processes .

Mode of Action

IRN interacts with its targets to exert a variety of effects. It provides protection to vascular endothelial cells, exhibits anti-inflammatory, anti-thrombotic, and anti-smooth muscle cell proliferation properties . In the context of NMDA receptors, IRN modulates these receptors, which play an important role in emotion and memory processes .

Biochemical Pathways

IRN affects several metabolic pathways. According to a study, three metabolic pathways were identified to be involved in IRN’s action: glycerophospholipid metabolism, linoleic acid metabolism, and alpha-linolenic acid metabolism . These pathways are crucial for lipid metabolism and inflammation, which are key factors in conditions like atherosclerosis .

Pharmacokinetics

The pharmacokinetics of IRN involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, IRN is metabolized to form hydroxylated metabolites . It has been reported that a significant portion of IRN is excreted into the feces and urine of rats after oral administration

Result of Action

The action of IRN results in several molecular and cellular effects. It has been found to improve corticosterone-induced in vivo long-term potentiation (LTP) impairment, indicating positive effects on stress . Moreover, it has been shown to ameliorate stress-induced emotional disorders and cognitive impairment . In the context of atherosclerosis, IRN has been found to have a protective effect on vascular endothelial cells and exhibit anti-inflammatory, anti-thrombotic, and anti-smooth muscle cell proliferation properties .

安全和危害

属性

IUPAC Name |

methyl (E)-2-[(3S,6'R,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15-,19-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXYUDFNWXHGBE-VKCGGMIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CC[C@@]3([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isorhynchophylline | |

CAS RN |

6859-01-4 | |

| Record name | 7-Isorhyncophylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6859-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Isorhyncophylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006859014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6859-01-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISORHYNCHOPHYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F4P99KHLJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B1663470.png)

![5-[[5-Fluoro-4-(4-prop-2-ynoxyanilino)pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide](/img/structure/B1663476.png)